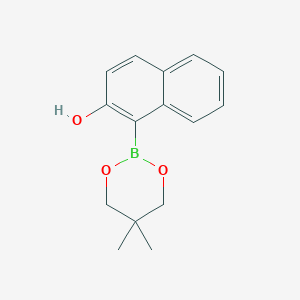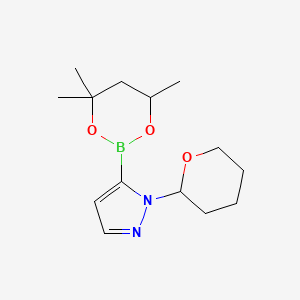
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-[4-(benzyloxy)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane), also known as BTPF, is a boronic acid that has recently been studied for its potential applications in the field of synthetic organic chemistry. BTPF is a stable compound that can be used as a reagent for various organic transformations and as a catalyst for various organic reactions. BTPF has been found to be a versatile reagent and catalyst for a variety of organic transformations, including the synthesis of complex molecules, the synthesis of heterocyclic compounds, and the synthesis of polymers. BTPF has also been studied for its potential applications in the field of medicinal chemistry, where it has been found to have a number of potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the field of synthetic organic chemistry. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be a versatile reagent and catalyst for a variety of organic transformations, including the synthesis of complex molecules, the synthesis of heterocyclic compounds, and the synthesis of polymers. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied for its potential applications in the field of medicinal chemistry, where it has been found to have a number of potential therapeutic applications. For example, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Wirkmechanismus
The mechanism of action of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. It is thought that 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is believed to bind to the active site of COX-2, thus preventing the enzyme from catalyzing the formation of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also believed to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it has been found to have a number of potential therapeutic applications. For example, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments include its stability, its low cost, and its versatility. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a stable compound that can be used as a reagent for various organic transformations and as a catalyst for various organic reactions. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also relatively inexpensive compared to other reagents and catalysts. In addition, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a versatile reagent and catalyst for a variety of organic transformations.
The limitations of using 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments include its potential toxicity and its potential to interfere with other reactions. 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be toxic to some organisms, including humans, and should be handled with care. In addition, 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may interfere with other reactions due to its potential to bind to enzymes and other proteins.
Zukünftige Richtungen
The potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are still being explored. Some of the potential future directions include:
1. Development of new synthetic methods using 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane as a reagent and catalyst.
2. Investigation of the mechanism of action of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane as an inhibitor of enzymes such as COX-2 and cytochrome P450.
3. Exploration of the potential therapeutic applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, including its potential to inhibit inflammation and oxidative stress.
4. Development of new formulations and delivery systems for 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
5. Investigation of the potential interactions of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with other drugs and chemicals.
6. Exploration of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of materials science and nanotechnology.
7. Investigation of the potential environmental and toxicological effects of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
8. Investigation of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of biotechnology.
9. Exploration of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of agriculture and food science.
10. Investigation of the potential applications of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the field of energy production.
Synthesemethoden
The synthesis of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is achieved through a number of reaction steps. The first step involves the reaction of 4-benzyloxy-2-fluorophenol with trimethylsulfonium iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 2-(4-benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography (TLC).
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-14-12-19(2,3)24-20(23-14)17-10-9-16(11-18(17)21)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYVJPLECBAQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














